2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C20H13F2N3O3 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic molecule with potential pharmacological applications. Its unique structure and specific substituents suggest a range of biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies.
- Molecular Formula : C20H13F2N3O3
- Molecular Weight : 381.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties . It has been shown to induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound activates caspases (caspase-9 and caspase-3), leading to programmed cell death. Additionally, it increases the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains. The specifics regarding the spectrum of activity and mechanism are still under investigation but indicate potential for development as an antimicrobial agent .
Data Table: Biological Activities and Mechanisms
Case Studies
- In Vitro Cancer Study : A study conducted on human cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm the mechanism .
- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial strains using disc diffusion methods. Results indicated zones of inhibition comparable to standard antibiotics, suggesting potential for therapeutic use .
Properties
Molecular Formula |
C20H13F2N3O3 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C20H13F2N3O3/c21-14-2-3-15(22)13(7-14)10-24-5-6-25-17(20(24)26)9-16(23-25)12-1-4-18-19(8-12)28-11-27-18/h1-9H,10-11H2 |
InChI Key |
JMQPVAMPNJFGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.